molecular formula C22H17N3O5 B3884983 N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide

Cat. No.: B3884983
M. Wt: 403.4 g/mol
InChI Key: YFVAYMWJYDWLRY-UHFFFAOYSA-N
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Description

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a nitrobenzamide group, and a hydroxyphenyl group, making it a molecule of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole ring through the cyclization of o-aminophenol with a carboxylic acid derivative. The hydroxyphenyl group is then introduced via electrophilic substitution reactions. The final step involves the nitration of the benzamide group under controlled conditions to ensure the selective formation of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress in cells, leading to apoptosis. Additionally, the hydroxy group can participate in hydrogen bonding with biological macromolecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide
  • N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

Uniqueness

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-12-3-8-20-17(9-12)24-22(30-20)16-11-15(6-7-19(16)26)23-21(27)14-5-4-13(2)18(10-14)25(28)29/h3-11,26H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVAYMWJYDWLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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